molecular formula C18H18N4O6S2 B12756348 4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1',1'-tetroxide, (R*,S*)- CAS No. 131420-52-5

4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1',1'-tetroxide, (R*,S*)-

Cat. No.: B12756348
CAS No.: 131420-52-5
M. Wt: 450.5 g/mol
InChI Key: FNISPZLCMYWDQO-HDICACEKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- typically involves the reaction of thiazolidinone derivatives with pyridine compounds under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-pyridinyl)-, 1,1,1’,1’-tetroxide, (R*,S*)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

131420-52-5

Molecular Formula

C18H18N4O6S2

Molecular Weight

450.5 g/mol

IUPAC Name

(2R)-1,1-dioxo-2-pyridin-2-yl-3-[2-[(2S)-1,1,4-trioxo-2-pyridin-2-yl-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N4O6S2/c23-15-11-29(25,26)17(13-5-1-3-7-19-13)21(15)9-10-22-16(24)12-30(27,28)18(22)14-6-2-4-8-20-14/h1-8,17-18H,9-12H2/t17-,18+

InChI Key

FNISPZLCMYWDQO-HDICACEKSA-N

Isomeric SMILES

C1C(=O)N([C@H](S1(=O)=O)C2=CC=CC=N2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=CC=N4

Canonical SMILES

C1C(=O)N(C(S1(=O)=O)C2=CC=CC=N2)CCN3C(S(=O)(=O)CC3=O)C4=CC=CC=N4

Origin of Product

United States

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